Benzamidine
Overview
Description
Benzamidine is an organic compound with the chemical formula C₇H₈N₂. It is the simplest aryl amidine and is known for its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . This compound is often used in protein crystallography to prevent proteases from degrading proteins of interest . Additionally, the this compound moiety is found in some pharmaceuticals, such as dabigatran .
Mechanism of Action
Target of Action
Benzamidine primarily targets several enzymes, including Trypsin-1 , Trypsin-2 , Trypsin-3 , and Kallikrein-1 . These enzymes play crucial roles in various biological processes, including digestion and blood clotting. This compound’s interaction with these targets forms the basis of its therapeutic effects.
Mode of Action
This compound acts as a reversible competitive inhibitor of its target enzymes . This means it competes with the natural substrates of these enzymes for binding sites, thereby reducing the enzymes’ activity. When this compound binds to these enzymes, it prevents them from catalyzing their usual reactions, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of trypsin and kallikrein enzymes by this compound affects several biochemical pathways. For instance, the inhibition of trypsin enzymes can impact protein digestion and absorption. Additionally, the binding pathways that this compound follows to target the S1 binding site are critically dependent on the protonation state of certain residues .
Result of Action
The primary result of this compound’s action is the reduction of activity of its target enzymes. This can lead to a decrease in the digestion of proteins (in the case of trypsin inhibition) and a potential alteration in blood clotting processes (in the case of kallikrein inhibition) . Additionally, this compound is used to prevent proteases from degrading proteins of interest in protein crystallography .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in pH can affect the protonation states of residues in the enzyme binding pathway, which can alter the binding of this compound to its target enzymes . Furthermore, the presence of other molecules can impact the competitive inhibition mechanism of this compound, as these molecules may also compete for the same binding sites .
Biochemical Analysis
Biochemical Properties
Benzamidine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, affecting their function and activity . For instance, it has been used as a basis for the synthesis of thrombin inhibitors , demonstrating its potential in influencing enzyme activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these influences is complex and depends on the specific cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are crucial for its role in biochemical reactions and cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and their implications for cellular metabolism are areas of active investigation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. These interactions can influence its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on a variety of factors, including potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamidine can be synthesized through the reaction of benzonitrile with ammonia in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{C₆H₅CN} + \text{NH₃} \rightarrow \text{C₆H₅C(NH₂)NH} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of benzonitrile in the presence of ammonia. This method is efficient and yields high purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form benzamidoxime.
Reduction: It can be reduced to form benzylamine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Various nucleophiles such as halides or amines.
Major Products:
Oxidation: Benzamidoxime.
Reduction: Benzylamine.
Substitution: Depending on the nucleophile, various substituted benzamidines can be formed.
Scientific Research Applications
Benzamidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Acts as an inhibitor of proteases, making it useful in studies involving protein degradation.
Medicine: Incorporated into pharmaceuticals for its inhibitory effects on enzymes.
Industry: Used in the production of various chemicals and as a stabilizer in certain formulations.
Comparison with Similar Compounds
Benzamide: Similar in structure but lacks the amidine group.
Phenylguanidine: Contains a guanidine group instead of an amidine group.
Benzylamine: Similar structure but with an amine group instead of an amidine group.
Uniqueness: Benzamidine is unique due to its specific inhibitory action on trypsin and related enzymes. This property is not shared by benzamide, phenylguanidine, or benzylamine, making this compound particularly valuable in biochemical research and pharmaceutical applications .
Properties
IUPAC Name |
benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXJHWLDUBFPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1670-14-0 (hydrochloride) | |
Record name | Benzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045012 | |
Record name | Benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>18 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47193746 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
618-39-3, 1670-14-0 | |
Record name | Benzamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenecarboximidamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenylamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUE3ZY3J1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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